Unique Molecular Weight and Formula Differentiate from Methyl Ester and Oxo-Analogs
The target compound possesses a distinct molecular weight (225.24 g/mol) and formula (C11H15NO4) compared to its closest structural analogs . For selective procurement, this exact mass serves as a primary identifier. The 4-oxo analog (C11H13NO5) has a higher molecular weight (239.22 g/mol) and a different heteroatom count, while the methyl ester analog (C10H13NO4) has a lower mass (211.22 g/mol) . These differences ensure that analytical methods (HPLC, LC-MS) can easily resolve the target compound from these common impurities or mistaken orders.
| Evidence Dimension | Molecular Weight and Formula |
|---|---|
| Target Compound Data | 225.24 g/mol; C11H15NO4 |
| Comparator Or Baseline | 4-[5-(ethoxycarbonyl)-1H-pyrrol-3-yl]-4-oxobutanoic acid (239.22 g/mol; C11H13NO5) and 4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]butanoic acid (211.22 g/mol; C10H13NO4) |
| Quantified Difference | Target MW is 14.0 g/mol less than the oxo-analog and 14.0 g/mol greater than the methyl ester analog, representing a difference of one oxygen atom and one CH2 group, respectively. |
| Conditions | Calculated from molecular formulas; standard chemical identification context. |
Why This Matters
This molecular uniqueness is critical for procurement verification; receiving an incorrect analog with a similar name will invalidate downstream synthetic or biological experiments.
